N,N-dibenzyl-1-(oxiran-2-yl)methanamine
Overview
Description
“N,N-dibenzyl-1-(oxiran-2-yl)methanamine” is an organic compound with the molecular formula C17H19NO . It has a molar mass of 253.34 .
Molecular Structure Analysis
The molecular structure of “N,N-dibenzyl-1-(oxiran-2-yl)methanamine” is characterized by the presence of an oxiran-2-yl (epoxy) group and two benzyl groups attached to a methanamine .Physical And Chemical Properties Analysis
“N,N-dibenzyl-1-(oxiran-2-yl)methanamine” has a predicted density of 1.115±0.06 g/cm3 . It has a melting point of 73-74 °C and a boiling point of 165-166 °C under a pressure of 0.2 Torr .Scientific Research Applications
Specific Scientific Field
Summary of the Application
“N,N-dibenzyl-1-(oxiran-2-yl)methanamine” is used in the stereoselective preparation of β-lactam–containing pseudopeptides . These pseudopeptides have a variety of biological activities, such as antitumor, antitubercular, hypoglycemic, and anti-inflammatory actions .
Methods of Application or Experimental Procedures
Different reaction conditions and NH2 protective groups were tested to obtain compounds that contain 3-amino-azetidin-2-one . The protective group was found to be essential for the outcome of the reaction . Dibenzyl-protected serine-containing dipeptides were successfully implemented through the Mitsunobu reaction .
Results or Outcomes
The desired products were obtained at high yields and stereoselectivity .
2. Synthesis of Ionic Liquid Monomer
Specific Scientific Field
Summary of the Application
“N,N-dibenzyl-1-(oxiran-2-yl)methanamine” is used in the synthesis of an ionic liquid monomer based on an imidazolium core . This monomer contains a phenoxy moiety and aliphatic chains with a reactive epoxide at both ends .
Methods of Application or Experimental Procedures
The imidazolium was obtained by an efficient, reproducible, and scalable synthesis from inexpensive reagents . In the last step, a powerful oxidative agent was used to generate two epoxy functions .
Results or Outcomes
The synthesis of the ionic liquid monomer was achieved in seven steps with an overall yield of 63% .
Safety And Hazards
properties
IUPAC Name |
N,N-dibenzyl-1-(oxiran-2-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-7-15(8-4-1)11-18(13-17-14-19-17)12-16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVDPMFWASDKDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-1-(oxiran-2-yl)methanamine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
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